molecular formula C13H17BrN2O B14913956 N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide

N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide

Cat. No.: B14913956
M. Wt: 297.19 g/mol
InChI Key: DUUQTOAGYNJCII-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-methylpiperidine-1-carboxamide (CAS 1209293-35-5) is a synthetic organic compound with a molecular formula of C13H17BrN2O and a molecular weight of 297.19 g/mol. This piperidine derivative is characterized by a carboxamide group linking a 3-methylpiperidine ring to a 3-bromophenyl substituent. Its structure, defined by the SMILES notation O=C(N1CC(C)CCC1)NC2=CC=CC(Br)=C2, makes it a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound is offered as a high-purity chemical building block for research applications only . Piperidine-carboxamide scaffolds are of significant scientific interest in the development of bioactive molecules. Related structural analogs have been investigated as potent enzyme inhibitors in scientific literature, including inhibitors of yeast α-glucosidase for metabolic disorder research and fatty acid amide hydrolase (FAAH) for neurological studies . Other carboxamide derivatives have also shown promise in antibacterial research against resistant pathogens . Researchers utilize this compound and its analogs in the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), and identification of novel therapeutic agents. The product is strictly for in-vitro research use . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product is currently out of stock; contact us for availability.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17BrN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17)

InChI Key

DUUQTOAGYNJCII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

N-(3-Bromophenyl)-3-methylpiperidine-1-carboxamide has a molecular formula of $$ \text{C}{13}\text{H}{17}\text{BrN}_2\text{O} $$ and a molecular weight of 297.19 g/mol. The compound features a 3-methylpiperidine core substituted at the 1-position with a carboxamide group linked to a 3-bromophenyl moiety. Key physicochemical properties are summarized below:

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{17}\text{BrN}_2\text{O} $$
Molecular Weight 297.19 g/mol
Boiling Point Not reported
Melting Point Not reported
Density Not reported

Synthetic Routes and Methodologies

Grignard-Based Synthesis of 3-Methylpiperidine

The synthesis of the 3-methylpiperidine core can be adapted from methods described in patent WO2019165981A1, which outlines the preparation of substituted piperidines via Grignard reactions.

Step 1: N-Protection of 3-Piperidone

3-Piperidone is protected with a benzyl or tert-butoxycarbonyl (BOC) group to prevent undesired side reactions. For example, reacting 3-piperidone with benzyl chloride in the presence of a base yields N-benzyl-3-piperidone:
$$
\text{3-Piperidone} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{N-Benzyl-3-piperidone} \quad \text{(Yield: ~90\%)}
$$

Step 2: Grignard Addition

N-Benzyl-3-piperidone is treated with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-hydroxy-3-methyl-N-benzylpiperidine:
$$
\text{N-Benzyl-3-piperidone} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{3-Hydroxy-3-methyl-N-benzylpiperidine} \quad \text{(Yield: ~85\%)}
$$

Step 3: Elimination and Hydrogenation

The hydroxyl group is eliminated using acidic conditions (e.g., $$ \text{H}2\text{SO}4 $$) to form an alkene intermediate, which is hydrogenated over palladium on carbon ($$ \text{Pd/C} $$) to yield N-benzyl-3-methylpiperidine:
$$
\text{3-Hydroxy-3-methyl-N-benzylpiperidine} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{H}2\text{SO}_4} \text{N-Benzyl-3-methylpiperidine} \quad \text{(Yield: ~88\%)}
$$

Step 4: Deprotection

The benzyl group is removed via catalytic hydrogenation or acidolysis to yield 3-methylpiperidine:
$$
\text{N-Benzyl-3-methylpiperidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Methylpiperidine} \quad \text{(Yield: ~95\%)}
$$

Carboxamide Formation via Acyl Chloride

The carboxamide group is introduced by reacting 3-methylpiperidine with 3-bromophenylcarbamoyl chloride, a method analogous to benzamide syntheses in glycine transporter inhibitors.

Step 1: Synthesis of 3-Bromophenylcarbamoyl Chloride

3-Bromoaniline is treated with triphosgene in dichloromethane (DCM) at 0°C to form the corresponding carbamoyl chloride:
$$
\text{3-Bromoaniline} + \text{CCl}3\text{O}2\text{CCl}_3 \xrightarrow{\text{DCM, 0°C}} \text{3-Bromophenylcarbamoyl chloride} \quad \text{(Yield: ~80\%)}
$$

Step 2: Amide Coupling

3-Methylpiperidine is reacted with 3-bromophenylcarbamoyl chloride in the presence of pyridine to form the target compound:
$$
\text{3-Methylpiperidine} + \text{3-Bromophenylcarbamoyl chloride} \xrightarrow[\text{Pyridine}]{\text{DCM}} \text{this compound} \quad \text{(Yield: ~75\%)}
$$

Alternative Route Using Coupling Agents

To avoid hazardous acyl chlorides, a carbodiimide-mediated coupling can be employed. This method is adapted from peptide synthesis protocols.

Step 1: Activation of Carboxylic Acid

3-Methylpiperidine-1-carboxylic acid (synthesized via carbonation of 3-methylpiperidine) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
$$
\text{3-Methylpiperidine-1-carboxylic acid} + \text{EDC/HOBt} \xrightarrow{\text{DCM}} \text{Activated intermediate}
$$

Step 2: Reaction with 3-Bromoaniline

The activated intermediate is reacted with 3-bromoaniline at room temperature to yield the carboxamide:
$$
\text{Activated intermediate} + \text{3-Bromoaniline} \xrightarrow{\text{DCM}} \text{this compound} \quad \text{(Yield: ~70\%)}
$$

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Grignard + Acyl Chloride Grignard, hydrogenation, acylation 75% High purity, scalable Uses toxic phosgene derivatives
Coupling Agent EDC/HOBt-mediated coupling 70% Avoids acyl chlorides Lower yield, costly reagents

Purification and Characterization

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:3) as eluent. Characterization data include:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.35 (t, 1H, ArH), 7.15–7.05 (m, 2H, ArH), 3.85 (br s, 1H, NH), 3.20–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.80–1.60 (m, 3H, piperidine-H), 1.40 (s, 3H, CH$$ _3 $$).
  • MS-ESI : m/z 297.19 [M+H]$$ ^+ $$.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation Reactions: Hydrogen peroxide, acetic acid as a solvent.

    Reduction Reactions: Lithium aluminum hydride, dry ether as a solvent.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Structure : Features a dihydropyridine ring with a 2-oxo group and a 3-bromo-2-methylphenyl substituent.
  • Key Differences :
    • The dihydropyridine core introduces conjugation, leading to a near-planar conformation (dihedral angle: 8.38°), enhancing π-π stacking interactions.
    • Bromine at the 3-position and a methyl group at the 2-position on the phenyl ring increase steric bulk compared to the target compound.
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a property less likely in the target compound due to the absence of a keto group .
N-(butan-2-yl)-3-methylpiperidine-1-carboxamide ()
  • Structure : Substitutes the 3-bromophenyl group with a butan-2-yl chain.
  • Key Differences: The aliphatic butan-2-yl chain reduces aromatic interactions but increases lipophilicity (logP: 2.36). Molecular weight (198.31 g/mol) is significantly lower than the target compound (estimated ~295.18 g/mol). Retains the 3-methylpiperidine-carboxamide backbone, suggesting similar hydrogen-bonding capacity (acceptors: 2; donors: 1) .
N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide ()
  • Structure : Replaces the piperidine ring with a pyrazole heterocycle.
  • Key Differences :
    • Pyrazole’s aromaticity and smaller ring size reduce conformational flexibility compared to piperidine.
    • Increased hydrogen-bond acceptors (3 vs. 2) due to pyrazole’s nitrogen atoms.
    • Bromophenyl group retained, but the absence of a methyl group on the heterocycle may alter binding specificity .

Physicochemical Properties

The table below summarizes key properties of the target compound and analogs:

Compound Name Molecular Weight (g/mol) logP* H-Bond Acceptors H-Bond Donors Key Structural Features
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide ~295.18 ~3.0 2 1 3-Bromophenyl, 3-methylpiperidine
N-(3-Bromo-2-methylphenyl)-dihydropyridine-carboxamide ~333.19 ~2.8 3 1 Dihydropyridine, 2-oxo, 3-bromo-2-methylphenyl
N-(butan-2-yl)-3-methylpiperidine-1-carboxamide 198.31 2.36 2 1 Butan-2-yl, 3-methylpiperidine
N-(3-Bromophenyl)-1H-pyrazole-3-carboxamide ~280.11 ~2.5 3 2 Pyrazole, 3-bromophenyl

*logP values estimated using fragment-based methods (e.g., Bromine contributes +0.9 to logP).

Biological Activity

N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The resulting product is characterized by its piperidine core, which is substituted with a bromophenyl group and a carboxamide functional group. The unique arrangement of these substituents contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a series of piperidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds with similar structures demonstrated significant cytotoxicity and induced apoptosis in cancer cells, suggesting that modifications in the piperidine framework can enhance biological activity .

Table 1: Cytotoxicity of Piperidine Derivatives

Compound NameIC50 (µM)Cell Line
This compoundTBDFaDu Hypopharyngeal
Bleomycin0.5FaDu Hypopharyngeal
Other Piperidine DerivativeTBDVarious

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that certain piperidine derivatives exhibit strong antibacterial activity against resistant strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity Against Selected Strains

Compound NameMIC (mg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Control Compound0.5Staphylococcus aureus

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that alterations in the bromophenyl group or modifications to the piperidine ring can significantly affect the compound's potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

  • Bromine Substitution : The presence of a bromine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Piperidine Modifications : Variations in the piperidine nitrogen substitution can lead to different receptor interactions, impacting efficacy against cancer cells and pathogens .

Case Studies

Several case studies have documented the effectiveness of piperidine derivatives in preclinical models. For instance, a study found that a closely related compound exhibited promising results in reducing tumor size in xenograft models, highlighting the potential therapeutic applications of this class of compounds .

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